N-Phthaloyl-L-phenylalanine
Description
Properties
IUPAC Name |
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c19-15-12-8-4-5-9-13(12)16(20)18(15)14(17(21)22)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,21,22)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYRSTHMTWUHGE-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70319030 | |
| Record name | N-Phthaloyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70319030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5123-55-7 | |
| Record name | N-Phthaloyl-(S)-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5123-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 338600 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005123557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Phthaloyl-L-phenylalanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338600 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Phthaloyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70319030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of L-Phenylalanine with N-Substituted Phthalimides
The most efficacious method involves reacting L-phenylalanine with N-substituted phthalimides, such as N-ethoxycarbonylphthalimide or N-phenyloxycarbonylphthalimide, in aqueous alkaline media[6-9]. Adapted from the synthesis of N-phthaloyl-p-nitro-L-phenylalanine, this protocol avoids racemization and achieves yields exceeding 69% under scalable conditions.
Reaction Mechanism :
The amino group of L-phenylalanine undergoes nucleophilic attack on the electrophilic carbonyl of the phthalimide derivative, forming a stable amide bond. Sodium carbonate acts as a base, deprotonating the amino group and facilitating the reaction.
Key Steps :
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Alkaline Suspension : L-Phenylalanine is suspended in a sodium carbonate solution (1.25 equivalents) at ≤10°C.
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Phthalimide Addition : N-Ethoxycarbonylphthalimide (1.43 equivalents) is introduced, initiating the coupling reaction.
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Temperature Gradients : The reaction proceeds at ≤10°C for 15 minutes, followed by gradual warming to room temperature overnight.
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Acidification and Isolation : Adjusting the pH to 2.5 with HCl precipitates the product, which is purified via recrystallization from ethanol.
Optimized Conditions :
| Parameter | Specification |
|---|---|
| Temperature | -10°C to 40°C (gradient recommended) |
| Reaction Time | 10 minutes to 4 hours |
| Base | Sodium carbonate (1.25 eq) |
| Phthalimide Equivalents | 1.43 eq |
| Yield | 69.8% |
Alternative Pathways and Comparative Analysis
While the patent method is predominant, alternative strategies include:
Direct Phthaloylation with Phthalic Anhydride :
Traditional Gabriel synthesis employs phthalic anhydride under acidic or high-temperature conditions. However, this approach risks racemization and lower yields compared to N-substituted phthalimides.
Esterification Variations :
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Pre-Esterification : L-Phenylalanine ethyl ester reacts with N-substituted phthalimides, simplifying purification.
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Post-Esterification : The free acid is esterified post-phthaloylation using ethanol and HCl gas, achieving 79.8% yield for the ethyl ester[2-a].
Reaction Optimization and Critical Parameters
Temperature Control
A two-stage temperature profile (-10°C to 10°C initially, then 11°C to 40°C) minimizes side reactions and maximizes yield. Lower temperatures stabilize the intermediate, while gradual warming ensures completion.
Base Selection
Sodium carbonate outperforms alternatives (e.g., potassium carbonate) due to its solubility and mild basicity, preventing excessive hydrolysis of the phthalimide.
Solvent Systems
Aqueous methanol or ethanol enables efficient recrystallization, removing unreacted starting materials and by-products. Activated carbon treatment decolorizes the product, enhancing purity.
Analytical Characterization
Melting Point : 209–212°C
Optical Rotation : [α]²³_D = -230.2° (c = 1.0, methanol)
Purity : >98% by HPLC (post-recrustallization)
Comparative Data :
| Parameter | N-Ethoxycarbonyl Route | N-Phenyloxycarbonyl Route |
|---|---|---|
| Yield | 69.8% | Similar |
| Optical Purity | >99% ee | >99% ee |
| Reaction Time | 24 hours | 24 hours |
Industrial Scalability and Applications
The patent-specified 10-liter reactor process demonstrates industrial viability. Key advantages include:
Chemical Reactions Analysis
N-Phthaloyl-L-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phthaloyl group can be replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield L-phenylalanine and phthalic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s aromatic ring can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Phthaloyl-L-phenylalanine has several scientific research applications:
Peptide Synthesis: It is used as a protecting group for the amino group in peptide synthesis, facilitating the formation of peptide bonds without unwanted side reactions.
Pharmaceutical Intermediate: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including HIV proteinase inhibitors.
Biotechnological Applications: The compound is used in metabolic engineering to enhance the production of L-phenylalanine in microbial systems.
Anti-inflammatory and Immunomodulatory Research: Studies have shown that phthaloyl amino acids, including this compound, possess anti-inflammatory and immunomodulatory properties.
Mechanism of Action
The mechanism of action of N-Phthaloyl-L-phenylalanine involves its role as a protecting group in peptide synthesis. By attaching to the amino group of L-phenylalanine, it prevents unwanted side reactions during peptide bond formation. In biological systems, phthaloyl amino acids have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), contributing to their anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares N-Phthaloyl-L-phenylalanine with its structural analogs based on protecting groups, molecular properties, and applications:
Reactivity and Stability
- Phthaloyl Group : Offers superior steric protection and stability under acidic/oxidative conditions, making it ideal for multi-step syntheses. However, removal requires harsh reagents (e.g., hydrazine or strong acids) .
- Acetyl/Formyl Groups : Less stable under acidic conditions but easier to remove. N-Acetyl derivatives are prone to racemization during amidation, as shown in TBTU coupling studies .
- Tosyl Group : Enhances electrophilicity, facilitating nucleophilic substitutions. Commonly used in sulfonamide drug scaffolds .
- Palmitoyl Group : Increases hydrophobicity, improving cell membrane penetration in drug delivery systems .
Biological Activity
N-Phthaloyl-L-phenylalanine (N-Phe) is a derivative of the amino acid phenylalanine, modified with a phthaloyl group. This modification enhances its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the synthesis, biological properties, and potential therapeutic applications of N-Phe, supported by relevant research findings.
Synthesis of this compound
The synthesis of N-phthaloyl derivatives typically involves the reaction of phenylalanine with phthalic anhydride or its derivatives in the presence of suitable catalysts. The process aims to maintain the optical activity of the amino acid while achieving high yields. For instance, a method detailed in a patent describes synthesizing N-phthaloyl-p-nitro-L-phenylalanine as an intermediate for producing melphalan, an anticancer agent, without losing the optical activity of phenylalanine .
Biological Activity
The biological activity of N-Phe can be categorized into several key areas:
1. Anticancer Properties
Research indicates that N-phthaloyl derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that N-phthaloyl derivatives possess strong in vitro activity against human cancer cells, suggesting their potential as anticancer agents . The incorporation of the phthaloyl group enhances the compound's ability to interact with cellular targets involved in cancer progression.
2. Anti-inflammatory Effects
N-Phe and its derivatives have demonstrated anti-inflammatory properties. Specifically, studies on related compounds indicate that N-phthaloyl amino acids can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases . The anti-inflammatory mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes.
3. Antimicrobial Activity
This compound has shown promising antimicrobial activity against various bacterial strains. The structural features imparted by the phthaloyl group enhance its interaction with bacterial membranes, leading to increased efficacy against pathogens . This property positions N-Phe as a potential lead compound for developing new antibiotics.
Table 1: Summary of Biological Activities
Case Study: Antiepileptic Potential
A study explored the antiepileptic properties of N-valproyl-L-phenylalanine, a related compound, which indicated significant anticonvulsant activity in animal models. The findings suggest that similar modifications on phenylalanine could enhance therapeutic effects against epilepsy .
Mechanistic Insights
The biological activities of N-Phe can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : N-Phe has been shown to inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer and anti-inflammatory effects.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, which could explain its potential antiepileptic effects.
Q & A
Q. What experimental approaches can validate the role of this compound in modulating enzyme specificity, particularly in dehydrogenase-catalyzed reactions?
- Methodology :
- Conduct substrate competition assays by incubating the enzyme with equimolar mixtures of this compound and natural substrates. Measure relative values.
- Use isothermal titration calorimetry (ITC) to quantify binding affinity () and compare with computational docking scores.
- Perform circular dichroism (CD) to assess structural changes in the enzyme upon ligand binding, correlating with activity shifts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
